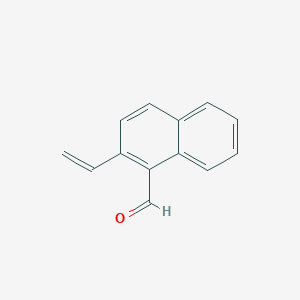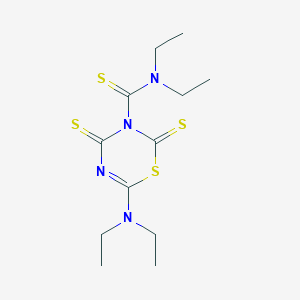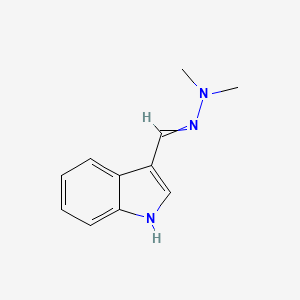
2-Vinyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Vinyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring a vinyl group at the second position and an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Vinyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-vinylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-acetyl-1-naphthalene followed by oxidation to introduce the aldehyde group. This method allows for large-scale production with relatively high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Vinyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic addition reactions, such as hydroboration-oxidation to form alcohols or halogenation to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Borane-tetrahydrofuran complex for hydroboration followed by hydrogen peroxide for oxidation.
Major Products
Oxidation: 2-Vinyl-1-naphthoic acid.
Reduction: 2-Vinyl-1-naphthyl alcohol.
Substitution: 2-Hydroxy-1-naphthaldehyde (via hydroboration-oxidation).
Aplicaciones Científicas De Investigación
2-Vinyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Vinyl-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization or addition reactions, leading to the formation of new compounds with distinct properties. These interactions can affect cellular pathways and processes, making this compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
1-Vinyl-2-naphthaldehyde: The position of the vinyl and aldehyde groups is reversed, leading to different reactivity and applications.
2-Vinyl-1-naphthoic acid: An oxidized form of 2-Vinyl-1-naphthaldehyde with a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both a vinyl group and an aldehyde group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Propiedades
Fórmula molecular |
C13H10O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
Clave InChI |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)


